2-Aminopyridine-3-thiol
Overview
Description
2-Aminopyridine-3-thiol is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used as a pharmacophore against various biological targets . It is also reported to be used in the preparation of organic molecules with excited-state proton transfer effects or in the preparation of anti-tumor drugs JNK inhibitors .
Synthesis Analysis
2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .Molecular Structure Analysis
The molecular structure of 2-Aminopyridine-3-thiol is characterized by a simple design with low molecular weight . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Aminopyridine is known for its ability to react with ketones, aldehydes, acids, multifunctional esters, halogenated aromatics and other compounds to synthesize five- and six-member azaheterocycles .Scientific Research Applications
Synthesis of Diverse Biological Molecules
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
Pharmacophores Development
Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
Drug Discovery
The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This makes 2-Aminopyridine a valuable tool in drug discovery .
Bioactive Ligands
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .
Chemosensors
Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties . These can be used in ion recognition and they are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Mechanism of Action
Target of Action
2-Aminopyridine-3-thiol is a low molecular weight molecule known for the synthesis of diverse biological molecules . It is used as a pharmacophore against various biological targets . .
Mode of Action
Aminopyridines, in general, are known to interact with their targets and cause changes at the molecular level .
Biochemical Pathways
It is known that aminopyridines can affect various biochemical pathways due to their interaction with different biological targets .
Pharmacokinetics
Monoaminopyridines, a class of chemicals to which 2-aminopyridine-3-thiol belongs, are known to be readily absorbed through the skin and the gastrointestinal tract, and are widely distributed in the body, including the brain .
Result of Action
It is known that aminopyridines can have various effects at the molecular and cellular level due to their interaction with different biological targets .
Action Environment
The action of 2-Aminopyridine-3-thiol can be influenced by various environmental factors. For instance, its production and use as an intermediate for antihistamines and other pharmaceuticals may result in its release to the environment through various waste streams . .
Safety and Hazards
2-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is readily absorbed through the skin and the gastrointestinal tract, monoaminopyridines are widely distributed in the body, including the brain . Studies in animals and humans have shown that the monoaminopyridines are acutely toxic compounds .
Future Directions
2-Aminopyridine is an unsung hero in drug discovery . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests that 2-Aminopyridine-3-thiol could have potential future applications in the field of drug discovery.
properties
IUPAC Name |
2-aminopyridine-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWQAXGDFYIFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552381 | |
Record name | 2-Aminopyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyridine-3-thiol | |
CAS RN |
110402-20-5 | |
Record name | 2-Aminopyridine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-Aminopyridine-3-thiol highlighted in the research papers?
A1: The research primarily focuses on utilizing 2-Aminopyridine-3-thiol as a building block for synthesizing novel phenothiazine derivatives. [, , , ] These derivatives possess various properties, making them potentially suitable for applications like vat dyes in the textile industry and antioxidants in the petroleum industry. [, ]
Q2: How is 2-Aminopyridine-3-thiol typically reacted to form these phenothiazine derivatives?
A2: The research describes a common reaction scheme where 2-Aminopyridine-3-thiol reacts with 2,3-dichloro-1,4-naphthoquinone. [, , ] This reaction, often carried out under alkaline conditions, leads to the formation of a key intermediate, 6-chloro-11-azabenzo[a]phenothiazine-5-one. [, ] Further modifications and reactions of this intermediate with various reagents lead to a diverse range of phenothiazine derivatives. [, ]
Q3: Can you provide an example of how the structure of the final phenothiazine derivative can be modified using 2-Aminopyridine-3-thiol?
A3: One study [] employed a palladium catalyst system to facilitate the coupling of 6-chloro-11-azabenzo[a]phenothiazine-5-one (synthesized using 2-Aminopyridine-3-thiol) with different arylphenylboronic acids. This reaction allows for the introduction of various aryl groups at the 6-position of the phenothiazine ring, leading to derivatives with potentially different properties.
Q4: Are there other applications of 2-Aminopyridine-3-thiol in chemical synthesis, besides phenothiazine derivatives?
A4: Yes, one study [] describes the use of 2-Aminopyridine-3-thiol in synthesizing novel Co(II), Ni(II), Cu(II), and Zn(II) complexes. In this case, 2-Aminopyridine-3-thiol reacts with 4-oxo-4H-chromene-3-carbaldehyde to form a Schiff base ligand. This ligand then coordinates with the metal ions, forming complexes that were studied for their potential antitumor, antioxidant, and antimicrobial properties.
Q5: What analytical techniques were used to characterize the compounds synthesized using 2-Aminopyridine-3-thiol?
A5: The synthesized compounds were characterized using various spectroscopic and analytical techniques. These include: * Spectroscopy: IR, 1H NMR, UV–vis, ESR, and MS [, ]* Other analytical methods: Molar conductance measurements, magnetic susceptibility measurements, X-ray diffraction, and Scanning Electron Microscopy (SEM). []
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